Ethyl 1-Ethylpyrazole-4-carboxylate

Vue d'ensemble

Description

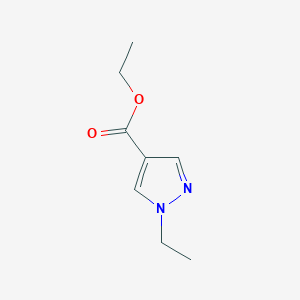

Ethyl 1-Ethylpyrazole-4-carboxylate is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . It is a pyrazole derivative, which is a class of heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine .

Mécanisme D'action

Target of Action

The primary targets of Ethyl 1-Ethylpyrazole-4-carboxylate are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .

Méthodes De Préparation

The synthesis of Ethyl 1-Ethylpyrazole-4-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Analyse Des Réactions Chimiques

Ethyl 1-Ethylpyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include pyrazole carboxylic acids, alcohols, and substituted pyrazoles .

Applications De Recherche Scientifique

Ethyl 1-Ethylpyrazole-4-carboxylate has several scientific research applications:

Comparaison Avec Des Composés Similaires

Ethyl 1-Ethylpyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

- Ethyl 1-Methylpyrazole-4-carboxylate

- Ethyl 1-Phenylpyrazole-4-carboxylate

- Ethyl 1-Benzylpyrazole-4-carboxylate

These compounds share a similar pyrazole core structure but differ in the substituents attached to the pyrazole ring . The uniqueness of this compound lies in its specific ethyl substituents, which can influence its chemical reactivity and biological activity .

Activité Biologique

Ethyl 1-Ethylpyrazole-4-carboxylate (CAS Number: 447401-91-4) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula and a molecular weight of 168.19 g/mol. It features a pyrazole ring, which is known for its ability to interact with various biological targets.

The exact biological targets of this compound are not fully elucidated; however, studies suggest several potential mechanisms:

- Ion Channel Modulation : Pyrazole derivatives can modulate voltage-gated ion channels, which are critical in neuronal signaling.

- Neurotransmission : These compounds may enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission while attenuating glutamate-mediated excitatory neurotransmission.

- Enzyme Inhibition : this compound has been studied as a potential enzyme inhibitor, contributing to its anti-inflammatory and analgesic effects.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that modifications to the pyrazole structure can enhance these biological activities.

Antibacterial Properties

This compound has also been investigated for its antibacterial properties. Research suggests that by incorporating specific functional groups onto the pyrazole ring, this compound can inhibit the growth of certain bacteria, potentially aiding in the development of new antibacterial agents against resistant strains.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Anti-inflammatory Activity :

- A study demonstrated that this compound significantly reduced inflammation in animal models. The compound was administered at various dosages, showing dose-dependent effects on inflammation markers.

-

Antibacterial Activity Assessment :

- Another research effort focused on the antibacterial efficacy of this compound against common pathogens. The compound exhibited notable activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

-

Mechanistic Studies :

- Mechanistic investigations revealed that this compound interacts with specific receptors involved in pain signaling pathways, further supporting its analgesic properties.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 1H-pyrazole-4-carboxylate | 51105-90-9 | 0.96 |

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | 1260243-04-6 | 0.91 |

| Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | 7251-53-8 | 0.88 |

This table highlights the structural similarities among these compounds, suggesting that modifications can lead to variations in biological activity.

Propriétés

IUPAC Name |

ethyl 1-ethylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-10-6-7(5-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGRKQJBBYAGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.